
Sodium 2,4-dinitrophenolate
Overview
Description
Sodium 2,4-dinitrophenolate is a chemical compound derived from 2,4-dinitrophenol. It is known for its applications in various fields, including research and industrial processes. The compound is characterized by its yellow crystalline appearance and is soluble in water. This compound is primarily used as an intermediate in the synthesis of other chemicals and has notable properties that make it useful in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2,4-dinitrophenolate can be synthesized through the neutralization of 2,4-dinitrophenol with sodium hydroxide. The reaction typically involves dissolving 2,4-dinitrophenol in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to the solution. The reaction proceeds as follows:
C6H3(NO2)2OH+NaOH→C6H3(NO2)2ONa+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as recrystallization to purify the compound and remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Sodium 2,4-dinitrophenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: this compound can be reduced to form 2,4-diaminophenol under specific conditions.
Substitution: The nitro groups in the compound can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with the nitro groups.
Major Products Formed:
Oxidation: Products may include various nitro derivatives.
Reduction: The primary product is 2,4-diaminophenol.
Substitution: Substituted phenol derivatives are formed.
Scientific Research Applications
Agricultural Applications
Foliage Fertilizers
One notable application of sodium 2,4-dinitrophenolate is in the formulation of foliage fertilizers. Research indicates that incorporating sodium dinitrophenolate into traditional fertilizers enhances nutrient absorption by crops. A patented formulation demonstrates that a small percentage (0.5%-1%) of sodium dinitrophenolate can significantly improve the efficiency of macro and trace element fertilizers. This results in better crop yields and minimizes environmental pollution associated with excessive fertilizer use .
Component | Mass Ratio (%) |
---|---|
Macroelement Fertilizer | 65 - 96 |
Trace Element Fertilizer | 2 - 8 |
This compound | 0.5 - 1 |
The method involves mixing sodium dinitrophenolate with granular fertilizers to create a product that can be efficiently utilized by plants. This innovative approach addresses both agricultural productivity and environmental sustainability .
Pharmaceutical Applications
Potential Therapeutic Uses
Historically, this compound has been explored for its metabolic effects. It acts as an uncoupler of oxidative phosphorylation in mitochondria, leading to increased energy expenditure without ATP production. Recent studies have revisited its potential as a treatment for obesity and related metabolic disorders. The FDA has granted investigational new drug status for clinical trials focusing on its safety and efficacy in treating conditions linked to metabolic syndrome, such as obesity and diabetes .
Mechanism of Action
Sodium dinitrophenolate induces weight loss by increasing the basal metabolic rate through mitochondrial uncoupling. This process results in heightened thermogenesis and fat oxidation, although it carries significant risks including hyperthermia and cardiovascular complications .
Industrial Applications
Explosives Manufacturing
this compound has been utilized in the production of explosives due to its energetic properties. Its role as an explosive precursor is well-documented; however, safety concerns regarding its handling and storage are paramount due to its toxicological profile .
Use in Pesticides and Herbicides
The compound has also found applications in the agricultural sector as a pesticide and herbicide. Its effectiveness against various pests makes it valuable in crop protection strategies, although regulatory scrutiny is necessary due to its toxicity .
Case Study 1: Agricultural Efficiency
A study conducted on the use of sodium dinitrophenolate in foliage fertilizers demonstrated an increase in nutrient uptake by leafy vegetables. Crops treated with fertilizers containing sodium dinitrophenolate showed a marked improvement in growth rates compared to control groups lacking the compound.
Case Study 2: Metabolic Research
In a controlled trial involving mice, researchers administered low doses of sodium dinitrophenolate over extended periods to assess its effects on longevity and metabolic health. The results indicated potential benefits for metabolic regulation without significant adverse effects at carefully monitored doses .
Mechanism of Action
Sodium 2,4-dinitrophenolate exerts its effects by acting as a protonophore, facilitating the transport of protons across biological membranes. This disrupts the proton gradient and uncouples oxidative phosphorylation in mitochondria, leading to increased metabolic rate and energy expenditure. The compound targets mitochondrial membranes and affects pathways involved in energy production.
Comparison with Similar Compounds
2,4-Dinitrophenol: A closely related compound with similar properties but different applications.
2,4-Dinitro-o-cresol: Another dinitrophenol derivative used as a pesticide.
Dinoseb: A herbicide with similar chemical structure and properties.
Uniqueness: Sodium 2,4-dinitrophenolate is unique due to its specific applications in scientific research and its role as an intermediate in chemical synthesis. Its ability to uncouple oxidative phosphorylation makes it a valuable tool in studies related to metabolism and energy production.
Biological Activity
Sodium 2,4-dinitrophenolate (Sodium DNP) is a compound known for its significant biological activity, particularly as a mitochondrial uncoupler. This article explores its biological mechanisms, toxicity, and relevant case studies, supported by data tables and research findings.
This compound is a sodium salt of 2,4-dinitrophenol (DNP), characterized by the formula and a molecular weight of approximately 206.09 g/mol. In biological systems, DNP acts as a protonophore , allowing protons to cross the mitochondrial membrane. This action disrupts the proton gradient necessary for ATP synthesis, leading to an increase in basal metabolic rate (BMR) as the body compensates for energy loss by burning fat .
1. Uncoupling Oxidative Phosphorylation
DNP's primary mechanism is the uncoupling of oxidative phosphorylation. By dissipating the proton gradient, it causes energy to be released as heat rather than being used for ATP production. This results in:
- Increased metabolic rate.
- Enhanced fat oxidation.
- Potential hyperthermia due to excessive heat production.
2. Toxicity Profile
Despite its potential for weight loss, Sodium DNP is associated with significant toxicity. Reports indicate that even therapeutic doses can lead to severe adverse effects:
- Hyperthermia : Elevated body temperature due to increased metabolic activity.
- Tachycardia : Increased heart rate as the body attempts to manage energy demands.
- Gastrointestinal distress : Symptoms such as nausea and vomiting are common .
A review of fatalities linked to DNP reveals at least 62 documented cases, highlighting its dangerous profile as a weight-loss agent .
Case Study Overview
Several case studies illustrate the acute toxicity of Sodium DNP:
Case Number | Age | Dose (g) | Time to Symptoms (h) | Outcome |
---|---|---|---|---|
1 | 37 | 2.8 | 3 | Fatal |
2 | 49 | Unknown | 8 | Recovered with treatment |
3 | NR | NR | NR | Fatal |
These cases demonstrate the rapid onset of symptoms following exposure to DNP, with fatalities occurring within hours in some instances .
Research Findings
Research utilizing model organisms has provided insights into the protective effects against oxidative stress induced by compounds like sodium nitroprusside (SNP). In studies involving Drosophila melanogaster, DNP supplementation improved larval viability and restored enzyme activities affected by SNP exposure .
Q & A
Q. Basic: What experimental methods are used to detect Sodium 2,4-dinitrophenolate in hydrolysis assays?
This compound is commonly quantified via UV-vis spectroscopy by monitoring the release of its anion at 400 nm. The extinction coefficient (ε = 12,100 M⁻¹ cm⁻¹) is pH-dependent, requiring calibration using buffers (e.g., MES, HEPES, CHES) to maintain ionic strength (0.1 M KNO₃). Initial rate methods (<5% substrate conversion) ensure accurate kinetic measurements .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Due to its classification as an explosive precursor and acute toxicity (e.g., hyperthermia, metabolic disruption), researchers must adhere to strict regulatory guidelines. Use personal protective equipment (PPE), conduct reactions in fume hoods, and follow protocols for hazardous waste disposal. Document compliance with regional regulations (e.g., UK Explosives Precursors Regulations 2023) .
Q. Basic: How is this compound synthesized and purified for research applications?
The compound is synthesized via nitration of phenol derivatives followed by neutralization with sodium hydroxide. Purification involves recrystallization from ethanol or ether, with characterization by melting point (114–115°C), elemental analysis, and spectroscopy (UV-vis, IR). Ensure anhydrous conditions to prevent hydrolysis during storage .
Q. Advanced: What mechanistic insights explain the catalytic role of this compound in phosphate diester hydrolysis?
In Fe-Zn bimetallic complexes, this compound acts as a leaving group during nucleophilic attack by a FeIII-bound hydroxide on the substrate. Kinetic and EPR studies suggest a two-step mechanism: (1) monodentate substrate binding to ZnII and (2) intramolecular hydrolysis via a μ-hydroxo bridge, yielding 2,4-dinitrophenolate and regenerating the catalyst .
Q. Advanced: How do pH variations affect kinetic data interpretation in assays involving this compound?
pH impacts both the extinction coefficient (ε ranges from 2,125 to 12,100 M⁻¹ cm⁻¹ between pH 3.5–10) and the ionization state of intermediates. Buffers like PIPBS (pH 3.5–5) and CHES (pH 8.5–11) stabilize reaction conditions. Corrections for 2,4-dinitrophenol’s pKa (4.0) are essential to avoid artifacts in rate constant calculations .
Q. Advanced: How can this compound-based assays be adapted for high-throughput screening (HTS) in drug discovery?
A colorimetric HTS method measures AMACR activity via 2,4-dinitrophenolate elimination at 354 nm. Use 96-well plates with substrate concentrations near Km (balanced conditions) to identify inhibitors. Continuous monitoring minimizes interference from compound absorbance, enabling rapid screening of >1,000 compounds/day .
Q. Advanced: How can researchers resolve contradictions between this compound’s toxicity and catalytic utility?
Toxicity arises from mitochondrial uncoupling (protonophoric activity), while catalytic applications rely on controlled nucleophilic pathways. To mitigate risks, use subtoxic concentrations (<1 mM) in vitro, and employ chelating agents (e.g., EDTA) to sequester free metal ions that enhance oxidative stress .
Q. Advanced: What role does this compound play in cancer biomarker detection?
In α-methylacyl-CoA racemase (AMACR) assays, the compound serves as a chromogenic reporter. Enzymatic activity releases 2,4-dinitrophenolate, producing a yellow color proportional to AMACR levels. This enables rapid identification of cancer cell lines and evaluation of inhibitors in drug development .
Properties
CAS No. |
1011-73-0 |
---|---|
Molecular Formula |
C6H4N2NaO5 |
Molecular Weight |
207.10 g/mol |
IUPAC Name |
sodium;2,4-dinitrophenolate |
InChI |
InChI=1S/C6H4N2O5.Na/c9-6-2-1-4(7(10)11)3-5(6)8(12)13;/h1-3,9H; |
InChI Key |
RQBWMLFHMVFSBS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O.[Na] |
Appearance |
Solid powder |
Key on ui other cas no. |
1011-73-0 |
Pictograms |
Explosive; Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sodium 2,4-dinitrophenolate; AI3-15340; AI3 15340; AI315340 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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